molecular formula C28H29N3O2S B10960067 3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

Cat. No.: B10960067
M. Wt: 471.6 g/mol
InChI Key: ZGOJUMOKIASGAH-UHFFFAOYSA-N
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Description

N’-(2,5-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of amines with isothiocyanates to form thiourea derivatives.

    Cyclization Reactions: To form the tetrahydro-1H-pyrrol ring structure.

    Substitution Reactions: To introduce the phenethyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: Where the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups to form alcohols.

    Substitution: Aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

N’-(2,5-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2,5-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s aromatic rings can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N’-(2,6-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA
  • **N’-(2,5-DIMETHYLPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA

Uniqueness

N’-(2,5-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA is unique due to its specific substitution pattern and the presence of both phenethyl and methylphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H29N3O2S

Molecular Weight

471.6 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C28H29N3O2S/c1-19-10-13-23(14-11-19)31-26(32)18-25(27(31)33)30(16-15-22-7-5-4-6-8-22)28(34)29-24-17-20(2)9-12-21(24)3/h4-14,17,25H,15-16,18H2,1-3H3,(H,29,34)

InChI Key

ZGOJUMOKIASGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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